molecular formula C8H7ClO3 B1582899 2-Chloro-3-hydroxy-4-methoxybenzaldehyde CAS No. 37687-57-3

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Cat. No. B1582899
CAS RN: 37687-57-3
M. Wt: 186.59 g/mol
InChI Key: DTMJGFBJQBQOIA-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-Chloro-3-hydroxy-p-anisaldehyde or 2-Chloroisovanillin, is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 .


Molecular Structure Analysis

The linear formula of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is CH3OC6H2Cl(OH)CHO . The molecule consists of a benzene ring substituted with a methoxy group (OCH3), a hydroxy group (OH), a chloro group (Cl), and a formyl group (CHO) .


Chemical Reactions Analysis

2-Chloro-3-hydroxy-4-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can undergo nucleophilic addition and dehydration reactions to form a fluorescence switch with Schiff base units . It can also react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .


Physical And Chemical Properties Analysis

2-Chloro-3-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 204-208 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 291.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis and Antioxidant Properties : A study focused on synthesizing derivatives of halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluating their antioxidant activities. These compounds were synthesized through chlorination and bromination of vanillin, followed by Claisen-Schmidt condensation. The antioxidant activities were tested using the DPPH method, showing significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Solubility and Chemical Properties

  • Solubility Characteristics : Research on the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water across various temperatures was conducted. The study measured solubilities using high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques, providing crucial data on the compound's behavior in aqueous environments (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Chemical Synthesis and Structure Analysis

  • Synthesis and Structure Analysis : The synthesis, structure verification, and gas chromatographic separation of chlorinated vanillins were explored. This research provides detailed procedures for synthesis and analytical techniques, contributing to the understanding of the compound's chemical characteristics (Hyötyläinen & Knuutinen, 1993).

Application in Spectroscopy and Crystallography

  • Spectroscopic Studies : The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was synthesized and characterized through various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. These studies are vital for understanding the molecular structure and properties of such compounds (Özay, Yıldız, Ünver, & Durlu, 2013).

Antimicrobial and Antiaflatoxigenic Activities

  • Antimicrobial and Antiaflatoxigenic Potency : 2-Hydroxy-4-methoxybenzaldehyde demonstrated significant antimicrobial and antiaflatoxigenic activities. This finding is particularly relevant in the context of food safety and preservation, as well as in pharmaceutical applications (Harohally, Cherita, Bhatt, & Appaiah, 2017).

Nonlinear Optical Material and Thermal Properties

  • Nonlinear Optical Material : 2-Hydroxy-3-methoxybenzaldehyde semicarbazone, synthesized from 2-hydroxy-3-methoxybenzaldehyde, has been studied for its potential as a nonlinear optical material. The crystal structure, thermal decomposition, and other properties were investigated, highlighting its potential in optoelectronics (Binil, Anoop, Suma, & Sudarsanakumar, 2013).

Flavoring and Fragrance Industry

  • Aromatic Properties in Flavoring : 2-Hydroxy-4-methoxybenzaldehyde, isolated from Mondia whytei, was found to have taste modifying properties and is responsible for the plant's sweet aromatic fragrance. This information is useful for the flavoring and fragrance industry (Mukonyi & Ndiege, 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

2-chloro-3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJGFBJQBQOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191125
Record name 2-Chloro-3-hydroxy-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

CAS RN

37687-57-3
Record name 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37687-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroisovaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-hydroxy-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-hydroxy-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROISOVANILINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

41.2 g (0.271 mol) of isovanillin was dissolved in 160 ml of 90% AcOH under heating. 29.41 g of t-BuOCl was added dropwise to the solution while it was kept at 35° to 40° C. The solution was stirred at room temperature for 3 hours and then 200 ml of ether was added thereto. The mixture was left to stand overnight and crystals thus formed were separated by filtration and washed with ether. 42.0 g of the crude crystals were recrystallized from acetonitrile to obtain 35 g of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (69%).
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RC Xuan, Y Zhou, YH Wan, RR Xuan - … Crystallographica Section E …, 2003 - scripts.iucr.org
The molecule of the title compound, C8H7ClO3, is almost planar, and there are intramolecular O—H⋯ O, C—H⋯ O and C—H⋯ Cl interactions. The molecules are …
Number of citations: 4 scripts.iucr.org
B Louis, VK Agrawal - Journal of the Indian Chemical Society, 2011 - researchgate.net
In the present work, quantitative structure-activity relationship analysis (QSAR) to predict the toxic potency of 77 aromatic aldehydes to ciliate Tetrahymena pyriformis has been …
Number of citations: 5 www.researchgate.net
F Carmona-Viglianco, D Zaragoza-Puchol… - New Journal of …, 2020 - pubs.rsc.org
… 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (4). To a solution of 3-hydroxy-4-methoxybenzaldehyde (1) (1.5 g, 9.86 mmol) in 30 mL of glacial acetic acid, was added dropwise a …
Number of citations: 7 pubs.rsc.org
A Ousaa, B Elidrissi, M Ghamali, S Chtita… - J. Mater …, 2018 - jmaterenvironsci.com
To establish a quantitative structure-toxicity relationship (QSTR) of a series of 77 aromatic aldehydes for their acute toxicity against Tetrahymena pyriformis, were used the principal …
Number of citations: 17 www.jmaterenvironsci.com
ST Ross, RG Franz, JW Wilson… - Journal of …, 1986 - Wiley Online Library
The three possible mono‐O‐methyl derivatives of 6‐chloro‐2,3,4,5‐tetrahydro‐1‐(4‐hydroxyphenyl)‐1H‐3‐benzazepin‐7,8‐diol (SK&F 82526) (1) have been synthesized to facilitate …
Number of citations: 13 onlinelibrary.wiley.com
R Thakare, S Chopra, A Dasgupta - Drugs of the Future, 2017 - access.portico.org
… Chlorination of isovanillin (VIII) with NaOCl and H2SO4 in MeOH gives 2-chloro-3-hydroxy-4-methoxybenzaldehyde (IX), which is demethylated by means of AlCl3 and pyridine in DMA/…
Number of citations: 1 access.portico.org
TI Netzeva, TW Schultz - Chemosphere, 2005 - Elsevier
The aim of the study was to develop quantitative structure–activity relationships (QSARs) for a large group of 77 aromatic aldehydes tested for acute toxicity to the ciliate Tetrahymena …
Number of citations: 74 www.sciencedirect.com
DA Tsybulsky, MV Kvach, IA Stepanova… - The Journal of …, 2012 - ACS Publications
A convenient procedure for the preparation of the fluorescent dye 4′,5′-dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein (JOE) is reported; the overall yield achieved starting from …
Number of citations: 21 pubs.acs.org
MV Kvach, DA Tsybulsky, VV Shmanai… - Current Protocols in …, 2013 - Wiley Online Library
This unit describes the preparation of 5‐ and 6‐carboxy derivatives of the xanthene fluorescent dyes fluorescein (FAM), 4′,5′‐dichloro‐2′,7′‐dimethoxy‐fluorescein (JOE), and …
K Roy, RN Das - Journal of Hazardous Materials, 2010 - Elsevier
Aldehydes are a toxic class of chemicals causing severe health hazards. In this background, quantitative structure–toxicity relationship (QSTR) models have been developed in the …
Number of citations: 28 www.sciencedirect.com

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